Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)-
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Overview
Description
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- is an organic compound with the molecular formula C16H14O3 It is a derivative of acetophenone, featuring a benzoyl group, a hydroxyl group, and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-benzoyl-2-hydroxy-5-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-benzoyl-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(3-benzoyl-2-hydroxy-5-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methylphenyl)-: Similar structure but lacks the benzoyl group.
Acetophenone derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- is unique due to the presence of both a benzoyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives.
Properties
CAS No. |
79877-07-9 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(3-benzoyl-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C16H14O3/c1-10-8-13(11(2)17)16(19)14(9-10)15(18)12-6-4-3-5-7-12/h3-9,19H,1-2H3 |
InChI Key |
DYKQOCSTRHWIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2)O)C(=O)C |
Origin of Product |
United States |
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